N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
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Overview
Description
N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a nicotinamide moiety linked to a tetrahydrofuran ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 4-methylpyridine, undergoes a halogenation reaction to introduce a halogen atom at the 2-position.
Nicotinamide Coupling: The halogenated pyridine intermediate is then coupled with nicotinamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Tetrahydrofuran Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyridine or nicotinamide rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with new functional groups replacing existing ones
Scientific Research Applications
N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog without the tetrahydrofuran ring, commonly used in skincare and as a dietary supplement.
4-methylpyridine: A precursor in the synthesis of N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide, used in various chemical reactions.
Tetrahydrofuran: A solvent and reagent in organic synthesis, contributing to the unique properties of the compound.
Uniqueness
This compound stands out due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the pyridine and nicotinamide moieties, along with the tetrahydrofuran ring, allows for versatile applications and interactions with various molecular targets.
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-4-7-17-14(9-11)19-15(20)13-3-2-6-18-16(13)22-12-5-8-21-10-12/h2-4,6-7,9,12H,5,8,10H2,1H3,(H,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHHRAQRHIZLCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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